molecular formula C21H17N B152262 4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile CAS No. 133792-15-1

4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile

Cat. No. B152262
CAS RN: 133792-15-1
M. Wt: 283.4 g/mol
InChI Key: IOBZCOSZOOUKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile, commonly known as EPPB, is a chemical compound that has gained significant attention in the field of scientific research. EPPB is a member of the benzenecarbonitrile family, which is known for its potential use in the development of new drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of EPPB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, EPPB has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. By inhibiting CK2, EPPB may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
EPPB has been found to have a number of biochemical and physiological effects, including anti-tumor, anti-cancer, and anti-inflammatory properties. EPPB has also been shown to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using EPPB in lab experiments is its potential use as a drug and pharmaceutical. Additionally, EPPB is relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to using EPPB in lab experiments. For example, EPPB is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for research involving EPPB. One area of focus could be the development of new cancer therapies based on EPPB. Additionally, further research could be done to better understand the mechanism of action of EPPB and its potential use in the treatment of inflammatory diseases. Finally, research could be done to improve the solubility of EPPB in water, which could make it easier to work with in lab experiments.

Synthesis Methods

EPPB can be synthesized using a variety of methods, including Suzuki coupling, Sonogashira coupling, and Stille coupling. The most common method of synthesizing EPPB is through the Suzuki coupling reaction, which involves the reaction of 4-bromo-1-ethylbenzene with 4-bromo-1-phenylbenzene in the presence of a palladium catalyst.

Scientific Research Applications

EPPB has been the subject of numerous scientific research studies due to its potential use as a drug and pharmaceutical. EPPB has been shown to have anti-tumor and anti-cancer properties, making it a promising candidate for the development of new cancer therapies. Additionally, EPPB has been found to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.

properties

IUPAC Name

4-[4-(4-ethylphenyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N/c1-2-16-3-7-18(8-4-16)20-11-13-21(14-12-20)19-9-5-17(15-22)6-10-19/h3-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBZCOSZOOUKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.